2-(1H-indol-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(1H-indol-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features both an indole and a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in various bioactive molecules.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the derivative.
Mode of Action
The mode of action of indole derivatives can vary widely, depending on the specific derivative and its targets. Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .
Result of Action
The molecular and cellular effects of indole derivatives can vary widely, depending on the specific derivative and its targets. Some indole derivatives have been found to have potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the construction of the indole and thiazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.
Scientific Research Applications
2-(1H-indol-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its structural features are of interest in the development of new pharmaceuticals, particularly those targeting cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiazole-4-carboxylic acid: A compound with a similar thiazole ring.
Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group.
Uniqueness
2-(1H-indol-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the combination of the indole and thiazole rings in a single molecule. This dual-ring structure can confer unique biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-indol-1-yl-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-11(12(16)17)18-13(14-8)15-7-6-9-4-2-3-5-10(9)15/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPDEVUHWXWZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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